![molecular formula C10H10N2O4 B14848390 [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group, a formyl group, and an acetic acid moiety attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The acetylamino group can be introduced through acetylation reactions, while the formyl group can be added via formylation reactions. The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific biological effects.
類似化合物との比較
[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid: can be compared with other pyridine derivatives, such as:
Nicotinic acid:
Isonicotinic acid: Used in the synthesis of isoniazid, an anti-tuberculosis drug.
Picolinic acid: Known for its role in metal ion chelation.
The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H10N2O4 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
2-(2-acetamido-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-6(14)11-9-3-7(4-10(15)16)2-8(5-13)12-9/h2-3,5H,4H2,1H3,(H,15,16)(H,11,12,14) |
InChIキー |
MIIOILKFRRCUDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







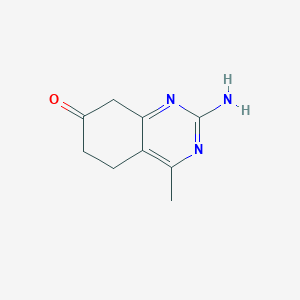
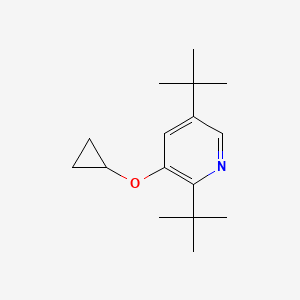
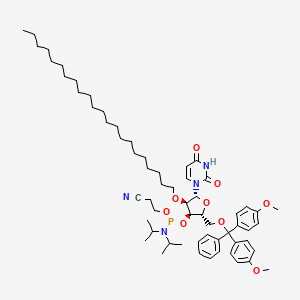
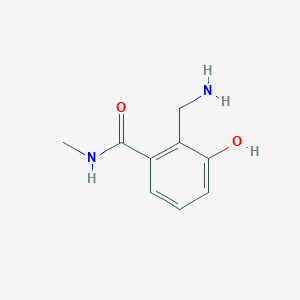
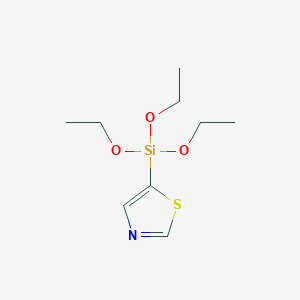
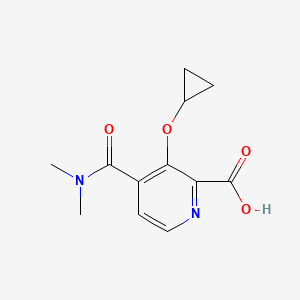
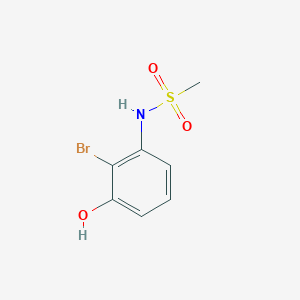
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)

